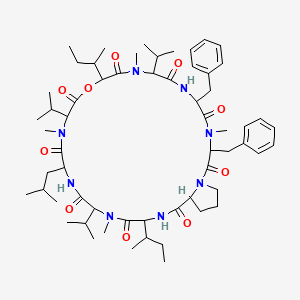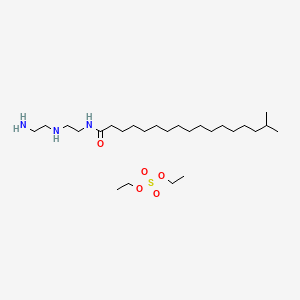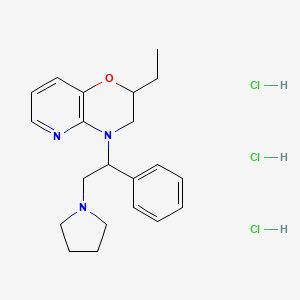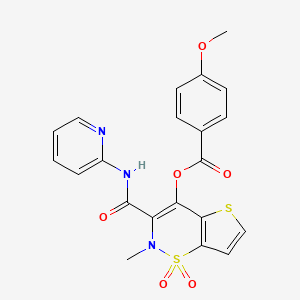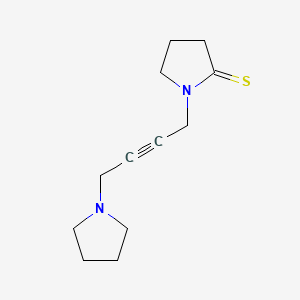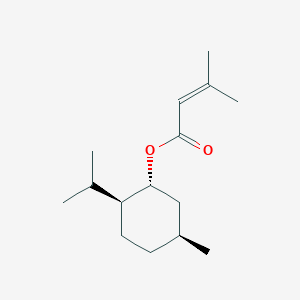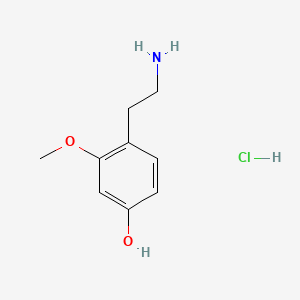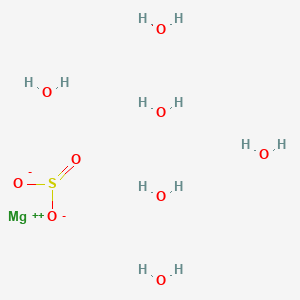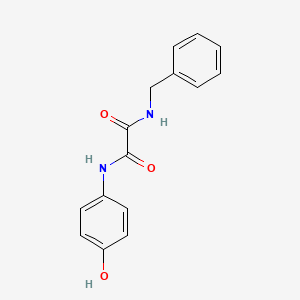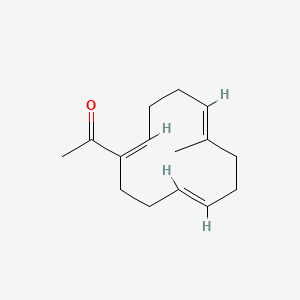
Acetylmethyl-1,5,9-cyclododecatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylmethyl-1,5,9-cyclododecatriene is a cyclic organic compound with a unique structure that includes three double bonds and an acetylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetylmethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and phase-transfer catalysts are commonly used for the epoxidation of this compound.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Acetylmethyl-1,5,9-cyclododecatriene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of macrocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, including fragrances and agrochemicals.
Mecanismo De Acción
The mechanism by which Acetylmethyl-1,5,9-cyclododecatriene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides, which can further react to form other products .
Comparación Con Compuestos Similares
Similar Compounds
1,5,9-Cyclododecatriene: A closely related compound with similar structural features but without the acetylmethyl group.
Cyclododecanone: Another related compound used in the synthesis of polyamides and other materials.
Uniqueness
This functional group allows for a wider range of chemical modifications and applications in various fields .
Propiedades
Número CAS |
71735-81-4 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone |
InChI |
InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12- |
Clave InChI |
IBCBTMDFULHIOO-GGICNXNJSA-N |
SMILES isomérico |
C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C |
SMILES canónico |
CC1=CCCC=C(CCC=CCC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)


